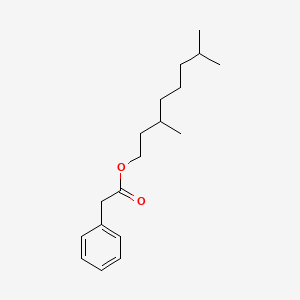

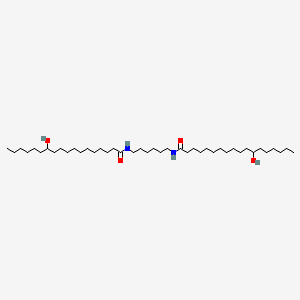

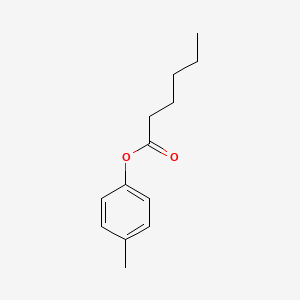

![molecular formula C22H22F3NO3 B1615211 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-trifluorobenzophenone CAS No. 898756-33-7](/img/structure/B1615211.png)

2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-trifluorobenzophenone

Overview

Description

The compound “2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4’-trifluorobenzophenone” is a benzophenone derivative with a spirocyclic ether-amine side chain. Benzophenones are often used in organic chemistry as photo initiators, and in pharmaceuticals, fragrances, and plastics for their ultraviolet (UV) light absorption properties . The spirocyclic ether-amine side chain could potentially impart unique reactivity or biological activity to the molecule, but without specific study data, it’s hard to say for certain.

Synthesis Analysis

The synthesis of this compound would likely involve the formation of the benzophenone core, possibly through a Friedel-Crafts acylation, followed by the attachment of the spirocyclic ether-amine side chain. The side chain could potentially be formed through a series of reactions including amine alkylation and ring-closing etherification .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, includes a benzophenone core with a trifluoromethyl group at the 4’ position, and a spirocyclic ether-amine side chain attached at the 2 position . The presence of the ether and amine functionalities in the side chain could potentially allow for hydrogen bonding interactions.Chemical Reactions Analysis

As a benzophenone derivative, this compound might undergo reactions typical of carbonyl compounds, such as nucleophilic addition or reduction . The trifluoromethyl group could potentially be transformed via various reactions, depending on the conditions . The spirocyclic ether-amine side chain might also participate in reactions, particularly at the amine nitrogen .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. As a benzophenone derivative, it might have strong UV absorption . The trifluoromethyl group could impart increased lipophilicity and metabolic stability . The spirocyclic ether-amine side chain could influence the compound’s solubility and potential for hydrogen bonding .Scientific Research Applications

Synthesis Techniques

- Tandem Synthesis Processes : The study by Shan et al. (2022) describes a method for synthesizing structurally novel 2-azaspiro[4.5]deca-1,6,9-trien-8-ones from N-(2-propyn-1-yl) amides and 1,3,5-trimethoxybenzenes. This tandem method involves Tf2O-promoted amide activation and TfOH-promoted Friedel-Crafts ipso-cyclization, representing a novel approach to synthesizing azaspiro[4.5]deca-6,9-diene-8-ones (Shan et al., 2022).

Characterization and Chemical Properties

- Structural Elucidation : Richter et al. (2022) conducted a structural study on a promising antitubercular drug candidate, highlighting the importance of X-ray, NMR, and DFT studies in understanding the molecular configuration and potential biological activity of compounds with intricate structures (Richter et al., 2022).

Potential Applications

- Antitubercular Drug Development : Pasca et al. (2010) evaluated the susceptibility of Mycobacterium tuberculosis clinical isolates to benzothiazinones, a new class of antitubercular drugs targeting the DprE1 subunit. This study establishes a baseline for benzothiazinone resistance prior to clinical trials, underscoring the potential application of similar compounds in treating tuberculosis (Pasca et al., 2010).

Chemical Reactions and Modifications

- Spirocyclic Compounds Synthesis : Nifontov et al. (2002) and Glushkov et al. (2011) explored the synthesis and rearrangement of spirocyclic compounds, contributing to the knowledge base on the synthesis strategies and chemical behavior of spirocyclic structures, which are relevant to the chemical family of the queried compound (Nifontov et al., 2002); (Glushkov et al., 2011).

Mechanism of Action

Future Directions

Future studies could explore the synthesis, reactivity, physical and chemical properties, and potential applications of this compound. It could be interesting to investigate its UV absorption properties given the benzophenone core, or any potential biological activity related to the spirocyclic ether-amine side chain .

properties

IUPAC Name |

[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F3NO3/c23-22(24,25)18-7-5-16(6-8-18)20(27)19-4-2-1-3-17(19)15-26-11-9-21(10-12-26)28-13-14-29-21/h1-8H,9-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGOXTRFIBXJEQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=CC=C(C=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643776 | |

| Record name | {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-trifluorobenzophenone | |

CAS RN |

898756-33-7 | |

| Record name | {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

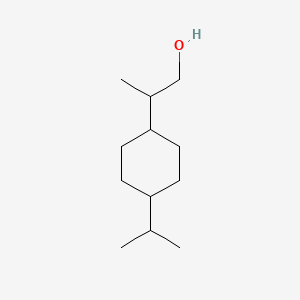

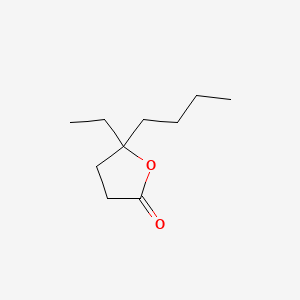

![Bicyclo[2.2.2]oct-5-ene-2-carbonitrile, 5-methyl-7-(1-methylethyl)-](/img/structure/B1615140.png)

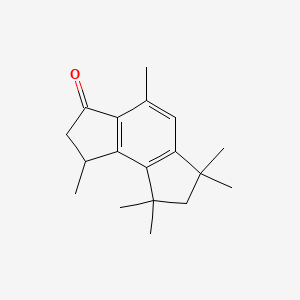

![2-Chloroethyl 2-[[3-[[4-[[4-[[5-(2-chloroethoxycarbonyl)-2-methylphenyl]diazenyl]-3-hydroxynaphthalene-2-carbonyl]amino]-2,5-dimethylphenyl]carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]-3-methylbenzoate](/img/no-structure.png)

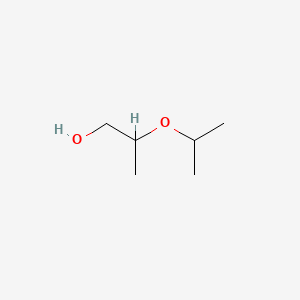

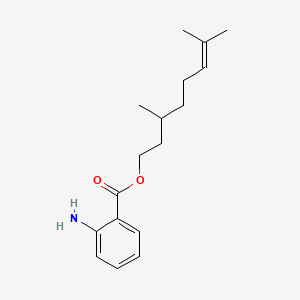

![2,4-dihydro-5-methyl-4-[(4-methyl-2-nitrophenyl)azo]-3H-pyrazol-3-one](/img/structure/B1615146.png)

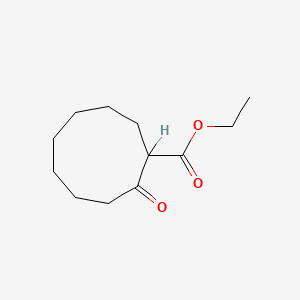

![Benzoic acid, 2-[bis(3,5-dibromo-4-hydroxyphenyl)methyl]-, ethyl ester](/img/structure/B1615150.png)